molecular formula C17H18BrFN2O B5134925 4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol

4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5134925
M. Wt: 365.2 g/mol
InChI Key: QMYRVALMMQKCPL-UHFFFAOYSA-N
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Description

4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a bromophenyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method includes the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile . The intermediate product is then reduced using sodium borohydride in ethanol to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve regioselective metal-catalyzed amination and Wittig reaction processes. These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction typically results in the formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol stands out due to its unique combination of bromophenyl and fluorophenyl groups attached to a piperazine ring. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2O/c18-14-5-6-17(22)13(11-14)12-20-7-9-21(10-8-20)16-4-2-1-3-15(16)19/h1-6,11,22H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYRVALMMQKCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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